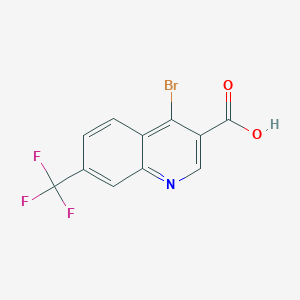
5'-BiotinPhosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-BiotinPhosphoramidite: is a specialized reagent used in the synthesis of biotinylated oligonucleotides. Biotin is a vitamin that binds with high affinity to streptavidin, a protein commonly used in molecular biology for the detection and purification of biotinylated molecules. The incorporation of biotin into oligonucleotides allows for their subsequent capture, detection, or immobilization, making 5’-BiotinPhosphoramidite a valuable tool in various biochemical and molecular biology applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-BiotinPhosphoramidite involves the attachment of a biotin moiety to a phosphoramidite group. This process typically includes the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Coupling Reaction: The activated biotin is then coupled with a phosphoramidite derivative, often in the presence of a base like diisopropylethylamine (DIPEA), to form the biotinylated phosphoramidite
Industrial Production Methods: Industrial production of 5’-BiotinPhosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and phosphoramidite derivatives are synthesized and purified.
Automated Synthesis: Automated synthesizers are used to couple biotin with phosphoramidite efficiently, ensuring high yield and purity.
化学反応の分析
Types of Reactions: 5’-BiotinPhosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the hydroxyl group at the 5’ end of an oligonucleotide, forming a phosphite triester linkage.
Common Reagents and Conditions:
Reagents: Common reagents include acetonitrile as a solvent, tetrazole as an activator, and iodine for oxidation.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group
Major Products: The major product of these reactions is a biotinylated oligonucleotide, which can be further purified and used in various applications .
科学的研究の応用
Chemistry: In chemistry, 5’-BiotinPhosphoramidite is used to synthesize biotinylated oligonucleotides for various analytical techniques, including affinity chromatography and mass spectrometry .
Biology: In molecular biology, biotinylated oligonucleotides are used in techniques such as polymerase chain reaction (PCR), in situ hybridization, and DNA sequencing. The strong biotin-streptavidin interaction allows for the efficient capture and detection of target nucleic acids .
Medicine: In medical research, biotinylated oligonucleotides are used in diagnostic assays and therapeutic applications. They enable the detection of specific DNA or RNA sequences associated with diseases, facilitating early diagnosis and treatment .
Industry: In the biotechnology industry, 5’-BiotinPhosphoramidite is used in the production of diagnostic kits and biosensors.
作用機序
The mechanism of action of 5’-BiotinPhosphoramidite involves the formation of a stable biotin-streptavidin complex. The biotin moiety binds to streptavidin with high affinity, allowing for the capture and immobilization of biotinylated oligonucleotides. This interaction is utilized in various applications to isolate, detect, and analyze target nucleic acids .
類似化合物との比較
Photocleavable Biotin Phosphoramidite: This compound incorporates a photocleavable biotin moiety, allowing for the release of biotinylated oligonucleotides upon exposure to UV light.
Biotin-TEG Phosphoramidite: This variant includes a triethylene glycol spacer, providing greater flexibility and reducing steric hindrance in biotin-streptavidin interactions.
Desthiobiotin Phosphoramidite: A biotin analogue with lower affinity for streptavidin, allowing for easier release of biotinylated molecules.
Uniqueness: 5’-BiotinPhosphoramidite is unique in its ability to introduce a biotin label at the 5’ end of oligonucleotides with high efficiency and compatibility with automated synthesis. Its stable biotin-streptavidin interaction makes it a versatile tool in various research and industrial applications .
特性
分子式 |
C47H66N5O7PS |
|---|---|
分子量 |
876.1 g/mol |
IUPAC名 |
5-[3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C47H66N5O7PS/c1-35(2)52(36(3)4)60(59-32-16-29-48)58-31-15-8-7-14-30-49-44(53)20-13-12-19-43-45-42(33-61-43)51(46(54)50-45)34-57-47(37-17-10-9-11-18-37,38-21-25-40(55-5)26-22-38)39-23-27-41(56-6)28-24-39/h9-11,17-18,21-28,35-36,42-43,45H,7-8,12-16,19-20,30-34H2,1-6H3,(H,49,53)(H,50,54) |
InChIキー |
JIYXWDLIJGDABV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)




![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)


